2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane
Description
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is an epoxide derivative featuring a 3,4-dimethoxyphenyl group connected via a methoxymethyl substituent to an oxirane (epoxide) ring. This compound is primarily utilized as a synthetic building block in organic chemistry, as evidenced by its commercial availability for research purposes . Key characterization methods include thin-layer chromatography (TLC) for polarity assessment and 1H-NMR for structural confirmation .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-11-4-3-9(5-12(11)14-2)6-15-7-10-8-16-10/h3-5,10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFFWGEHYIYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC2CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Wittig Olefination and Epoxidation
Reaction Sequence and Conditions
The most well-documented route to 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane begins with 3,4-dimethoxybenzaldehyde (Compound 4). A Wittig olefination using triethyl phosphonoacetate and sodium hydride in tetrahydrofuran (THF) at 0°C yields (E)-ethyl 3-(3,4-dimethoxyphenyl)acrylate (Compound 5) with >98% trans selectivity and 95% yield. The reaction’s stereochemical outcome is confirmed by ¹H NMR, which shows olefinic protons at δ 6.29 and δ 6.85.
Subsequent chemoselective reduction of the acrylate ester (Compound 5) using lithium aluminium hydride (LiAlH₄) and benzyl chloride in THF produces trans-cinnamyl alcohol (Compound 6) in 86% yield. The disappearance of ester carbonyl signals in ¹³C NMR and the appearance of allylic protons at δ 3.23–3.29 and δ 4.25 confirm the reduction.
Table 1: Key intermediates in the Wittig-epoxidation pathway
Epoxidation via Ende’s Method
The trans-cinnamyl alcohol (Compound 6) undergoes syn-alkoxy epoxidation using N-bromosuccinimide (NBS) and methanol in acetonitrile, followed by sodium hydroxide-mediated cyclization in THF. This two-step process affords racemic 2-((3,4-dimethoxyphenyl)(methoxy)methyl)oxirane (Compound 7) in 72% yield. The epoxide’s structure is confirmed by ¹H NMR signals at δ 6.90–6.86 (3H, m) and ¹³C NMR resonances at δ 44.15 (epoxide carbons).
Enantiomeric resolution is achieved using a chiral (S,S)-Co-OAc salan catalyst, yielding the (2S,3S)-diol (Compound 8) and (R)-epoxide (Compound 9) with optical rotations of [α]²⁵D = -29.9° (Compound 8) and [α]²⁵D = -19.4° (Compound 9).
Mechanistic Insights and Side Reactions
Competing Pathways in Epoxide Formation
During the NaOH-mediated cyclization of the bromoether intermediate (from NBS/MeOH), competing etherification and homopolymerization reactions may occur. For example, tertiary amines like N,N-dimethylbenzylamine can accelerate epoxide oligomerization, leading to by-products such as polyether chains. In the enantioselective synthesis, strict temperature control (0°C during NaOH addition) suppresses these side reactions.
Analytical Characterization
Spectroscopic Data
The epoxide (Compound 7) exhibits distinct ¹H and ¹³C NMR profiles:
Comparative Analysis of Synthetic Routes
Yield and Selectivity
The Wittig-epoxidation route offers high enantioselectivity (47–50% ee) but requires multiple steps and chiral catalysts. In contrast, the solvent-free method is a one-pot process with potential for industrial scalability but lacks stereochemical control.
Table 3: Method comparison
| Parameter | Wittig-Epoxidation | Solvent-Free Glycidylation |
|---|---|---|
| Steps | 4 | 1 |
| Yield | 72% (over 2 steps) | Not reported |
| Stereoselectivity | Yes | No |
| Environmental Impact | Moderate (solvent use) | Low (solvent-free) |
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Structural Features :
- Contains a methoxy group.
- Features a dimethoxyphenyl moiety.
- The oxirane ring contributes to its reactivity and potential biological properties.
The oxirane structure is known for its strain and reactivity, making it a valuable building block in organic synthesis.
Chemistry
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane serves as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The oxirane ring can be oxidized to form diols.
- Reduction : Reduction of the oxirane ring yields alcohols.
- Substitution Reactions : Nucleophilic substitution can occur at the oxirane ring.
These reactions make it a versatile intermediate for synthesizing more complex molecules used in research and industrial applications.
Biology
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
- Anticancer Properties : Research on structurally similar compounds indicates potential anticancer activity. For instance, derivatives have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines.
- Monoamine Oxidase Inhibition : Its structural similarity to monoamine oxidase inhibitors suggests it may increase levels of neurotransmitters like serotonin and norepinephrine, potentially impacting mood disorders.
Case Studies
-
Antimicrobial Studies :
A study highlighted the compound's effectiveness against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial properties, warranting further investigation into their spectrum of activity. -
Anticancer Activity Research :
Studies on related oxiranes have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to this compound were tested against multiple cancer cell lines, revealing notable cytotoxic effects. -
Monoamine Oxidase Inhibition Study :
A biochemical study demonstrated that compounds structurally related to this oxirane significantly inhibited monoamine oxidase activity, leading to increased neurotransmitter levels in neuronal cultures. This finding underscores the potential therapeutic applications of this compound in treating mood disorders.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials:
- Polymers and Resins : Its unique reactivity allows it to be incorporated into polymer formulations.
- Chemical Synthesis : It serves as an intermediate for synthesizing various specialty chemicals used in different industrial processes.
Comparative Analysis Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Oxirane | Contains both methoxymethyl and dimethoxyphenyl groups |
| 2-(3,4-Dimethoxybenzyl)oxirane | Oxirane | Lacks methoxymethyl group |
| 3,4-Dimethoxyphenethylamine | Phenethylamine | Contains a phenethylamine moiety instead of the oxirane ring |
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
The following analysis compares 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane with structurally related epoxides, focusing on synthesis, physical properties, and functional characteristics.
a. 2-(3,4-Dimethoxybenzyl)oxirane
- Structure : Features a 3,4-dimethoxyphenylmethyl group directly attached to the oxirane ring, lacking the methoxy linker present in the target compound.
- Synthesis: Synthesized from methyl eugenol via epoxidation (68.8% yield) .
- Polarity : TLC Rf = 0.6 (ethyl acetate:hexane 3:7), indicating moderate polarity due to the oxygen-rich benzyl group .
- Odor Profile: Exhibits floral, fresh, and sweet notes, distinct from non-epoxidated precursors like methyl eugenol .
b. (R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane
- Structure: Contains benzyloxy and phenethoxy substituents on the phenyl ring, with a phenoxymethyl-oxirane backbone.
- Synthesis: Achieved 90% yield under mild conditions (KOH, ethanol, 30°C), suggesting higher efficiency compared to other epoxides .
c. 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MDMPO)
- Structure : Includes a methoxycarbonyl group on the oxirane ring, enhancing electrophilicity.
- Reactivity : Used in enzymatic polymerization reactions, highlighting the influence of electron-withdrawing substituents on reactivity .
d. Chlorophenyl Analogs (e.g., 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane)
- Structure : Substitutes 3,4-dimethoxyphenyl with chlorophenyl groups, increasing electronegativity.
- Commercial Use : Available as building blocks, suggesting utility in diverse synthetic applications .
e. 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide)
- Structure : Simpler analog with a single para-methoxy group and a methyl substituent on the oxirane.
- Applications: Known as a flavoring agent (Anethole oxide), demonstrating how reduced methoxy substitution alters bioactivity .
Physicochemical and Functional Properties
Table 1: Comparative Data for Key Epoxides
Key Observations :
Polarity: The presence of oxygen-rich groups (e.g., methoxy) lowers TLC Rf values, as seen in 2-(3,4-dimethoxybenzyl)oxirane (Rf = 0.6) compared to less polar precursors like methyl eugenol (Rf = 0.83) .
Synthetic Efficiency: Yields vary significantly, with (R)-2-((4-(benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane achieving 90% yield under mild conditions, likely due to stabilized intermediates .
Substituent Effects: Electron-donating groups (e.g., methoxy) enhance odor complexity (floral, sweet notes) . Electron-withdrawing groups (e.g., chlorophenyl, methoxycarbonyl) increase reactivity in polymerization or electrophilic reactions .
Biological Activity
2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is a synthetic organic compound characterized by its oxirane structure, which is a three-membered cyclic ether. The compound has garnered interest due to its potential biological activities and applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Structural Features :
- Contains a methoxy group and a dimethoxyphenyl moiety.
- The oxirane ring contributes to its reactivity and potential biological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigation into its effects on cancer cell lines.
- Monoamine Oxidase Inhibition : Similarity to compounds like 3,4-dimethoxyphenethylamine (dmpea) suggests it may act as a monoamine oxidase inhibitor (MAOI), impacting neurotransmitter metabolism.
Target of Action
The compound's structure allows it to interact with monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
If acting as an MAOI, this compound could increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions.
Anticancer Activity
Research has indicated that derivatives of similar compounds exhibit significant anticancer activities. For instance, studies on related oxiranes have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines . While specific data on this compound is limited, its structural similarity suggests potential for similar efficacy.
Antimicrobial Studies
The compound's antimicrobial properties have been explored in vitro. A study highlighted its effectiveness against various pathogens with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents . Further investigation is warranted to characterize its spectrum of activity.
Study on Monoamine Oxidase Inhibition
A study investigating the biochemical pathways influenced by compounds structurally similar to this compound found that they could significantly inhibit monoamine oxidase activity. This inhibition led to increased levels of serotonin and norepinephrine in neuronal cultures . Such findings underscore the potential for this compound in treating mood disorders.
Synthesis and Characterization
The synthesis of this compound typically involves epoxidation reactions using starting materials like 2-(3,4-dimethoxybenzyl) alcohol. Characterization through NMR spectroscopy confirmed the successful formation of the compound .
Comparative Analysis Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Oxirane | Contains both methoxymethyl and dimethoxyphenyl groups |
| 2-(3,4-Dimethoxybenzyl)oxirane | Oxirane | Lacks methoxymethyl group |
| 2-(Methoxycarbonyl)-3-(3,4-dimethoxyphenyl)oxirane | Oxirane | Contains a carboxylic acid derivative |
Q & A
Basic Synthesis and Purification
Q: What are the critical steps in synthesizing 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane, and how can reaction conditions be optimized to improve yield? A: Synthesis typically involves epoxidation of a precursor alkene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Key steps include:
- Protecting the 3,4-dimethoxyphenyl group to prevent oxidation side reactions.
- Controlling reaction temperature (0–5°C) to minimize epoxide ring opening .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide.
Yield optimization requires monitoring reaction progress with TLC and adjusting stoichiometry of the oxidizing agent.
Advanced Stereochemical Control
Q: How can stereochemical integrity be maintained during the synthesis of chiral derivatives of this epoxide? A: Asymmetric epoxidation methods, such as Sharpless or Jacobsen-Katsuki conditions, can enforce enantioselectivity. For example:
- Use chiral Mn(III)-salen catalysts to achieve >90% enantiomeric excess (ee) in epoxidation .
- Confirm stereochemistry via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column, isocratic elution with heptane/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
